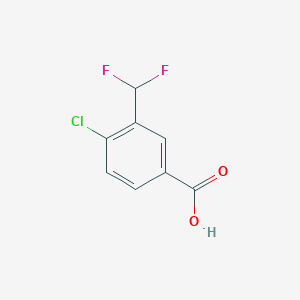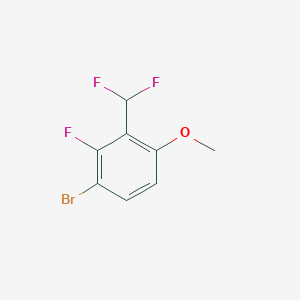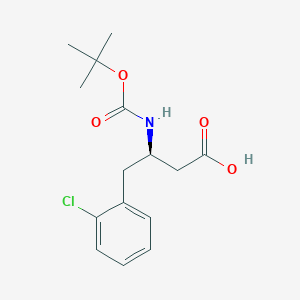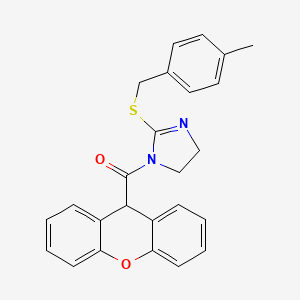
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. It contains a 1,3-oxazinan-2-yl group, a mesitylsulfonyl group, and a 3-methoxybenzyl group . These groups are common in various organic compounds and have been studied in different contexts.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions involving nucleophilic substitution, condensation, and others .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR, IR spectroscopy, and X-ray crystallography . These techniques provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its specific structure. The presence of the oxazinan ring, the sulfonyl group, and the methoxybenzyl group could make it susceptible to various types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, boiling point, and stability, would depend on its specific structure .Aplicaciones Científicas De Investigación
Photochemical Properties for Therapeutic Applications
Compounds with specific substituents like 3-methoxybenzyl groups have been explored for their photochemical properties, particularly in the context of photodynamic therapy for cancer treatment. A study describes the synthesis, characterization, and application of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating high singlet oxygen quantum yield. Such properties are crucial for Type II photosensitizers used in photodynamic therapy, hinting at potential applications of similarly structured compounds in therapeutic contexts (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
The antimicrobial activity of metal complexes, including those with Schiff base ligands containing moieties similar to 3-methoxybenzyl, has been a subject of study. Research on Cobalt(II), Copper(II), Nickel(II), and Zinc(II) complexes of novel Schiff base ligands revealed antimicrobial efficacy against various microorganisms. This suggests that compounds with similar functional groups might possess valuable antimicrobial properties, which could be harnessed in developing new antimicrobial agents (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002).
Nano-Structured Material Synthesis
The synthesis of nano-structured materials, such as ceria (CeO2) from Ce(III)-Benzoxazine Dimer Complexes via thermal decomposition, showcases the potential of complex organic molecules in material science. Benzoxazine dimers with methoxy substituents have been utilized to create metal-ligand complexes, leading to the formation of single-phase ceria nanoparticles upon thermal decomposition. Such methodologies highlight the utility of complex organic compounds in the synthesis of nano-materials with potential applications in catalysis, electronics, and environmental remediation (Veranitisagul et al., 2011).
Synthetic Methodologies and Chemical Transformations
Research into the oxidative removal of specific groups, like the N-(4-methoxybenzyl) group from piperazinediones, underpins the development of novel synthetic methodologies. Such studies not only enhance our understanding of chemical reactivity and mechanisms but also provide new tools for the synthesis of complex organic molecules. This has broad implications for pharmaceutical development, agrochemical research, and the synthesis of functional materials (Yamaura et al., 1985).
Mecanismo De Acción
Target of Action
The primary target of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down fatty acid amides, including anandamide, a neurotransmitter involved in the regulation of pain, mood, and appetite .
Mode of Action
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide interacts with FAAH by inhibiting its activity in a time-dependent and dose-dependent manner . The mechanism of inhibition is most likely irreversible or slowly reversible .
Biochemical Pathways
The inhibition of FAAH leads to an increase in the levels of anandamide, a key endocannabinoid . This results in enhanced activation of cannabinoid receptors, particularly CB1 receptors, which are predominantly found in the central nervous system . The activation of these receptors inhibits adenyl cyclase, decreasing the production of cyclic AMP .
Result of Action
The inhibition of FAAH by N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide leads to an increase in anandamide levels, resulting in enhanced activation of cannabinoid receptors . This can lead to a variety of effects, including analgesic, anti-inflammatory, and neuroprotective effects .
Propiedades
IUPAC Name |
N'-[(3-methoxyphenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O6S/c1-16-11-17(2)22(18(3)12-16)34(30,31)27-9-6-10-33-21(27)15-26-24(29)23(28)25-14-19-7-5-8-20(13-19)32-4/h5,7-8,11-13,21H,6,9-10,14-15H2,1-4H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEXGRPWFSHVSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzothiazol-2-ylsulfanyl)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B2456548.png)

![2,4-difluoro-3-[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4-carbonyl]pyridine](/img/structure/B2456551.png)
![(Z)-3-(((2,5-dimethylphenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2456552.png)
![Ethyl 3-[3-(difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B2456554.png)
![Methyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2456556.png)
![9-Benzyl-1,6-diphenyl-9-azadispiro[2.1.2.3]decan-4-one](/img/structure/B2456557.png)
![4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2456558.png)




